molecular formula C23H27NO4 B11304021 6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11304021
M. Wt: 381.5 g/mol
InChI Key: ALBPXORYRTWWBI-UHFFFAOYSA-N
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Description

6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including an azepane ring, a ketone group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is to start with a furochromenone precursor, which undergoes a series of functional group transformations to introduce the azepane ring and other substituents. Key steps may include:

    Formation of the furochromenone core: This can be achieved through cyclization reactions involving coumarin derivatives.

    Introduction of the azepane ring: This step often involves nucleophilic substitution reactions where an azepane derivative is introduced.

    Functional group modifications: Additional steps may include oxidation, reduction, and alkylation reactions to introduce the ketone and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific structural features, such as the azepane ring and the furochromenone core. These features contribute to its unique binding properties and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H27NO4/c1-14-13-27-21-16(3)22-19(12-18(14)21)15(2)17(23(26)28-22)8-9-20(25)24-10-6-4-5-7-11-24/h12-13H,4-11H2,1-3H3

InChI Key

ALBPXORYRTWWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCCCC4)C)C

Origin of Product

United States

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